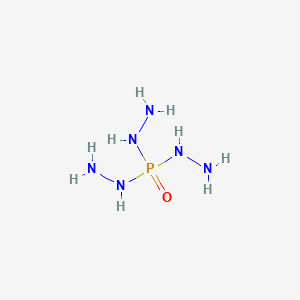
Phosphoric trihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric trihydrazide is a phosphorus-based compound with the chemical formula P(NH2NH2)3. It is known for its unique structural properties and potential applications in various fields of science and industry. The compound features a phosphorus atom bonded to three hydrazide groups, which contributes to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric trihydrazide can be synthesized through the reaction of phosphorus trichloride with hydrazine hydrate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{PCl}_3 + 3 \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{P(NH}_2\text{NH}_2)_3 + 3 \text{HCl} + 3 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric trihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The hydrazide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reactions: These reactions often require catalysts or specific solvents to facilitate the substitution process.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted this compound compounds.
Aplicaciones Científicas De Investigación
Phosphoric trihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of phosphoric trihydrazide involves its ability to form stable complexes with various metal ions. This property is attributed to the presence of hydrazide groups, which can coordinate with metal ions through nitrogen atoms. The compound’s reactivity is influenced by the electronic properties of the phosphorus atom and the hydrazide groups, allowing it to participate in a variety of chemical reactions.
Comparación Con Compuestos Similares
Phosphoric trihydrazide can be compared with other phosphorus-based compounds such as:
Phosphoric triamide: Similar in structure but with amide groups instead of hydrazide groups.
Phosphonic acid: Contains a phosphorus atom bonded to oxygen atoms and hydroxyl groups.
Phosphinic acid: Features a phosphorus atom bonded to hydrogen and hydroxyl groups.
Uniqueness
This compound is unique due to its specific arrangement of hydrazide groups around the phosphorus atom, which imparts distinct chemical properties and reactivity compared to other phosphorus-based compounds.
Propiedades
Número CAS |
25841-83-2 |
|---|---|
Fórmula molecular |
H9N6OP |
Peso molecular |
140.09 g/mol |
Nombre IUPAC |
dihydrazinylphosphorylhydrazine |
InChI |
InChI=1S/H9N6OP/c1-4-8(7,5-2)6-3/h1-3H2,(H3,4,5,6,7) |
Clave InChI |
DHTHPYVDQDMCFY-UHFFFAOYSA-N |
SMILES canónico |
NNP(=O)(NN)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


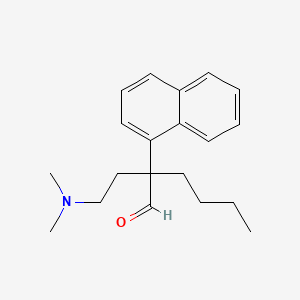

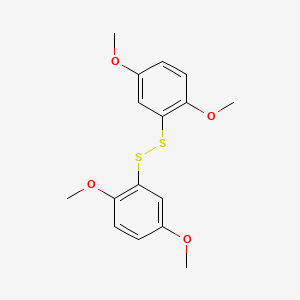
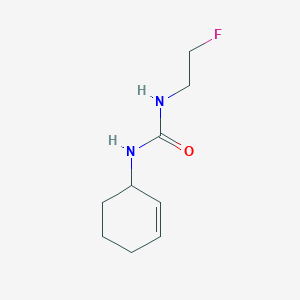

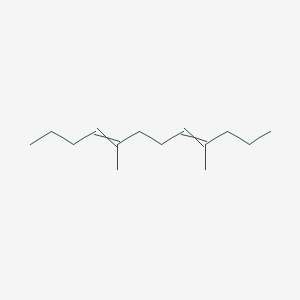
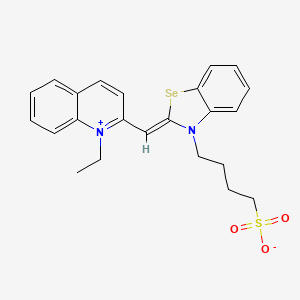
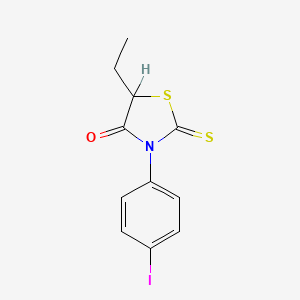
![Benzene, 1,1'-[ethylidenebis(seleno)]bis-](/img/structure/B14693783.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14693784.png)
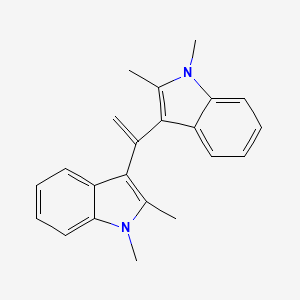

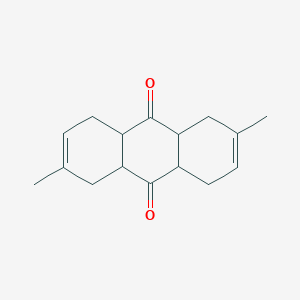
![3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14693798.png)
